molecular formula C14H17N3O3S B2527075 N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide CAS No. 1797552-32-9

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide

Cat. No. B2527075
M. Wt: 307.37
InChI Key: NPKSSMCCGOKEDA-UHFFFAOYSA-N
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Description

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide is a compound that belongs to the class of sulfonamide derivatives. These compounds are known for their diverse biological activities and are often explored for their potential as therapeutic agents. The structure of the compound suggests that it contains a pyrazole ring, which is a common feature in many pharmacologically active molecules, and a tetrahydro-2H-pyran ring, which could potentially influence its solubility and bioavailability.

Synthesis Analysis

The synthesis of related sulfonamide derivatives typically involves the formation of a C-N bond between a sulfonamide and an aromatic or heteroaromatic ring. For instance, the synthesis of N-aryl-1H-pyrazolyl substituted benzenesulfonamides has been achieved through a silver-catalyzed regioselective reaction between ynamides and pyrazoles . Although the specific synthesis of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide is not detailed in the provided papers, similar synthetic strategies could be employed, such as the condensation of appropriate phenylhydrazones with aminosulfonyl compounds .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often characterized by spectroscopic methods such as NMR and FT-IR, as well as by density functional theory (DFT) calculations . These techniques help in understanding the electronic structure, conformational stability, and potential sites for electrophilic and nucleophilic attacks. The molecular structure of sulfonamide derivatives can significantly influence their biological activity, as seen in the conformational differences observed in N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides, which affect their antileishmanial activity .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, often as intermediates in the synthesis of more complex molecules. The reactivity of these compounds can be influenced by the substituents on the aromatic rings and the presence of electron-withdrawing or electron-donating groups. For example, the synthesis of novel benzenesulfonamides involves the reaction of carbohydrazide with benzaldehyde derivatives . The presence of a pyrazole ring in the structure can also facilitate the formation of hydrogen bonds, as observed in the crystal packing of certain sulfonamide compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are crucial for their potential application as drugs. These properties are often determined experimentally and can be predicted using computational methods. The presence of different substituents can significantly alter these properties, as seen in the substituted N-(pyrazin-2-yl)benzenesulfonamides, where the linkers connecting pyrazine to benzene cores affect antimicrobial activity . Additionally, the cytotoxicity and anti-inflammatory activities of these compounds are important aspects of their chemical properties, which are evaluated through biological assays .

Scientific Research Applications

Herbicidal Activity

N-(2-pyrazolin-1-ylformyl) benzenesulfonamides, closely related to the chemical structure , have been identified as a new group of compounds with significant herbicidal activity. These compounds are particularly effective as post-emergence herbicides against dicotyledonous weed species, mainly by interfering with the biosynthesis of branched-chain amino acids (Eussen, Thus, Wellinga, & Stork, 1990).

Cytotoxic Activities

A study on 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide derivatives synthesized via microwave irradiation revealed their potential in exhibiting cytotoxic activities. These compounds, particularly those with higher potency selectivity expression (PSE) values, were found to exhibit significant cytotoxicity, indicating their potential use in anticancer studies (Gul et al., 2017).

Enzyme Inhibition

The inhibition of carbonic anhydrase I and II by sulfonamide derivatives has been explored, with some compounds showing potent inhibitory effects. Specifically, compounds with low inhibition constant (Ki) values toward human carbonic anhydrase I and II were highlighted, suggesting their potential as lead compounds for further enzyme inhibition studies (Gul et al., 2016).

properties

IUPAC Name

N-[1-(oxan-4-yl)pyrazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c18-21(19,14-4-2-1-3-5-14)16-12-10-15-17(11-12)13-6-8-20-9-7-13/h1-5,10-11,13,16H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKSSMCCGOKEDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide

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